molecular formula C7H13NO2 B13067816 2-(Dimethylamino)pent-4-enoic acid

2-(Dimethylamino)pent-4-enoic acid

Cat. No.: B13067816
M. Wt: 143.18 g/mol
InChI Key: BBNCGVJMVZHEFU-UHFFFAOYSA-N
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Description

2-(Dimethylamino)pent-4-enoic acid is a chemical compound with the molecular formula C7H13NO2 It is characterized by the presence of a dimethylamino group attached to a pentenoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)pent-4-enoic acid can be achieved through several methods. One common approach involves the use of propylene alcohol and orthoacetate as starting materials. These undergo ester exchange and rearrangement reactions under the influence of a catalyst to form 4-pentenoic ester. Subsequent hydrolysis, acidification, layering, and rectification in an alkaline solution yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalysts and purification techniques to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)pent-4-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and product yields.

Major Products Formed

The major products formed from these reactions include oxo derivatives, saturated derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Dimethylamino)pent-4-enoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)pent-4-enoic acid involves its interaction with specific molecular targets and pathways. The compound can modulate enzymatic activities and affect metabolic pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(Dimethylamino)pent-4-enoic acid include:

  • 2-Pentenoic acid
  • 3-Pentenoic acid
  • 4-Pentenoic acid

Uniqueness

What sets this compound apart from these similar compounds is the presence of the dimethylamino group, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

2-(dimethylamino)pent-4-enoic acid

InChI

InChI=1S/C7H13NO2/c1-4-5-6(7(9)10)8(2)3/h4,6H,1,5H2,2-3H3,(H,9,10)

InChI Key

BBNCGVJMVZHEFU-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(CC=C)C(=O)O

Origin of Product

United States

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